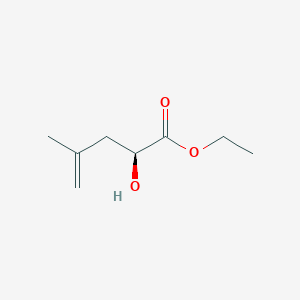![molecular formula C15H16NO2P B14240601 2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one CAS No. 391640-24-7](/img/structure/B14240601.png)
2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one is a complex organic compound that features a biphenyl group attached to an oxazaphosphinanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of biphenyl derivatives with oxazaphosphinanone precursors. One common method involves the use of a Suzuki coupling reaction, where o-chloronitrobenzene reacts with chlorophenylboronic acid in the presence of a nickel or copper catalyst under nitrogen protection . The reaction is carried out at elevated temperatures (around 130°C) and involves the use of solvents such as DMF (dimethylformamide) and water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazaphosphinanone ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound without the oxazaphosphinanone ring.
2,2’-Biphenol: A biphenyl derivative with hydroxyl groups.
Polychlorinated Biphenyls (PCBs): Biphenyl compounds with multiple chlorine substitutions.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one is unique due to the presence of the oxazaphosphinanone ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological molecules and enhances its utility in various applications .
Propiedades
Número CAS |
391640-24-7 |
|---|---|
Fórmula molecular |
C15H16NO2P |
Peso molecular |
273.27 g/mol |
Nombre IUPAC |
2-(4-phenylphenyl)-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C15H16NO2P/c17-19(16-11-4-12-18-19)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2,(H,16,17) |
Clave InChI |
LLIZXIHYEZEDDX-UHFFFAOYSA-N |
SMILES canónico |
C1CNP(=O)(OC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
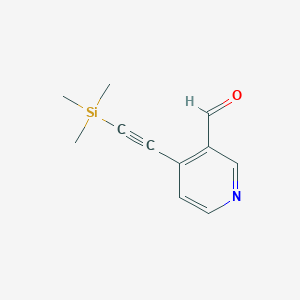
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
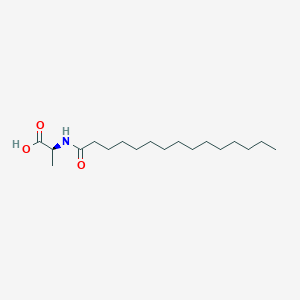
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
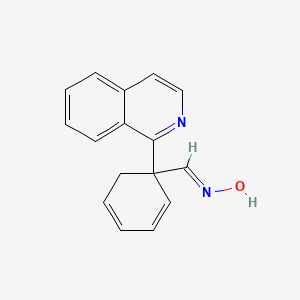
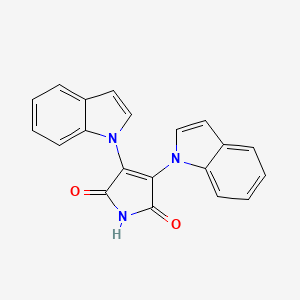
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)

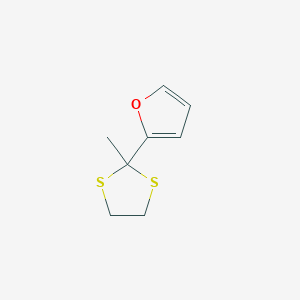
![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)
